molecular formula C15H16F3N3O3 B2776104 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351594-57-4

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2776104
CAS RN: 1351594-57-4
M. Wt: 343.306
InChI Key: WDBBONYTJCJYNO-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a fluorine atom substituted for a hydrogen atom in a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce a degree of polarity to the molecule, and the pyrazole ring could contribute to its aromaticity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The trifluoromethyl group, for example, is known to be quite reactive . The pyrazole ring might also participate in various reactions characteristic of aromatic compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s stability and make it more resistant to metabolism if it’s intended to be used as a drug .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . By extension, our compound could potentially be synthesized into derivatives that target specific viral mechanisms, offering a new avenue for antiviral drug development.

Anti-inflammatory and Analgesic Applications

Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic activities . The trifluoromethyl group in our compound could enhance these properties, making it a candidate for the development of new anti-inflammatory drugs with potentially lower ulcerogenic indices compared to existing medications.

Anticancer Research

Indole derivatives are known to have anticancer activities due to their ability to interact with various cellular targets . The compound could be investigated for its efficacy in inhibiting cancer cell growth, with the possibility of being developed into a chemotherapeutic agent.

Antimicrobial Potential

The structural complexity of the compound suggests that it could be effective against a range of microbial pathogens. Similar compounds have shown good antimicrobial potential, which could be harnessed in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in regulating plant growth . The compound could be explored for its potential use in agriculture to enhance crop yields or control plant development.

Future Directions

The future directions for research on this compound could include studying its synthesis, properties, and potential applications. For example, if it’s a novel compound, researchers might be interested in optimizing its synthesis or investigating its potential uses .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, π-π stacking interactions, or other non-covalent interactions .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-21-8-11(14(20-21)24-2)13(23)19-7-12(22)9-3-5-10(6-4-9)15(16,17)18/h3-6,8,12,22H,7H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBBONYTJCJYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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